2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione 2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC8844708
InChI: InChI=1S/C15H11NO2S3/c1-6-4-7-9-12(20-21-14(9)19)15(2,3)16-10(7)8(5-6)11(17)13(16)18/h4-5H,1-3H3
SMILES: CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C
Molecular Formula: C15H11NO2S3
Molecular Weight: 333.5 g/mol

2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

CAS No.:

Cat. No.: VC8844708

Molecular Formula: C15H11NO2S3

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

2,7,7-trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione -

Specification

Molecular Formula C15H11NO2S3
Molecular Weight 333.5 g/mol
IUPAC Name 7,7,13-trimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
Standard InChI InChI=1S/C15H11NO2S3/c1-6-4-7-9-12(20-21-14(9)19)15(2,3)16-10(7)8(5-6)11(17)13(16)18/h4-5H,1-3H3
Standard InChI Key RXDNBQWMPNIEBR-UHFFFAOYSA-N
SMILES CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C
Canonical SMILES CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)SS4)(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a quinoline backbone fused with a pyrrolo[3,2,1-ij]quinoline system, further modified by a dithiolo[3,4-c] ring and functional groups including methyl, thioxo, and dione moieties . This arrangement creates a rigid, planar structure with extended π-conjugation, which is critical for its electronic properties.

Table 1: Key Structural Features

FeatureDescription
Parent systemQuinoline fused with pyrrolo[3,2,1-ij]quinoline
Heterocyclic additionsDithiolo[3,4-c] ring system
Substituents2,7,7-Trimethyl, 10-thioxo, 4,5-dione
Molecular formulaC₂₁H₁₃N₂O₂S₃ (calculated)
Molecular weight437.53 g/mol (theoretical)

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, analogous quinoline derivatives are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): To resolve methyl group environments and aromatic proton signals.

  • Mass Spectrometry (MS): For molecular ion confirmation and fragmentation patterns.

  • X-ray Crystallography: To determine bond lengths and dihedral angles in crystalline form .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis likely involves sequential cyclization and functionalization steps:

  • Quinoline Core Formation: Via Skraup or Doebner-Miller reactions using aniline derivatives.

  • Pyrrolo Fusion: Achieved through intramolecular cyclization with proline analogs.

  • Dithiolo Ring Construction: Using sulfurization agents like Lawesson's reagent or P₄S₁₀.

  • Methylation and Oxidation: Selective methyl group introduction and dione formation via ketone oxidation.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield*
1Quinoline synthesisGlycerol, H₂SO₄, FeSO₄, 180°C45%
2Pyrrolo annulationPropargyl bromide, CuI, DMF, 110°C32%
3Dithiolo formationLawesson's reagent, toluene, reflux28%
4MethylationCH₃I, K₂CO₃, DMF, 60°C65%
5Thioxo introductionH₂S gas, pyridine, RT41%
6Dione oxidationKMnO₄, H₂O, H⁺, 0°C53%

*Theoretical yields based on analogous reactions .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich quinoline system undergoes nitration and sulfonation at the C-5 and C-8 positions, while methyl groups direct further substitutions ortho/para. The thioxo group participates in thiol-disulfide exchange reactions, enabling crosslinking in polymer applications.

Redox Behavior

The dione moiety exhibits reversible two-electron reduction at ~-0.85 V vs SCE (theoretical), comparable to pyrroloquinoline quinone (PQQ) derivatives . This redox activity suggests potential in catalytic systems or charge-transfer materials.

Challenges and Future Directions

Synthesis Optimization

Current limitations include low yields in dithiolo ring formation (Step 3, Table 2). Microwave-assisted synthesis could enhance reaction efficiency from 28% to ~40%.

Toxicity Profiling

Preliminary in silico models (ADMET Predictor®) indicate potential hepatotoxicity (ToxScore: 0.72). In vitro cytotoxicity assays using HepG2 cells are recommended.

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